molecular formula C16H16N2O5 B2771941 N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)ethyl]oxamide CAS No. 899748-77-7

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)ethyl]oxamide

Cat. No.: B2771941
CAS No.: 899748-77-7
M. Wt: 316.313
InChI Key: NTNRZGLABSODCN-UHFFFAOYSA-N
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Description

The compound “N’-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)ethyl]oxamide” is an organic compound containing a benzodioxin ring and a furan ring. The benzodioxin ring is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . In this case, the elements are carbon and oxygen. The furan ring is a five-membered ring structure containing four carbon atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would likely show the benzodioxin ring and furan ring connected by an ethyl chain. The oxamide group would be attached to the benzodioxin ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure and the functional groups it contains. For example, the presence of the oxamide group might make this compound polar, affecting its solubility in different solvents .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has demonstrated the synthesis and reactivity of compounds related to furan and benzodioxin derivatives, showcasing methods for creating complex structures with potential as intermediates for further chemical or pharmaceutical applications. For instance, Aleksandrov and El’chaninov (2017) described the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a series of electrophilic substitution reactions, highlighting the chemical versatility of furan-containing compounds (Aleksandrov & El’chaninov, 2017). Similarly, the work of Lévai et al. (2002) on tetrahydrobenzofurans presents an innovative approach to the oxidation of these compounds, demonstrating the potential for creating novel chemical entities with varied functionalities (Lévai et al., 2002).

Biological Activities and Applications

Several studies have focused on the synthesis of furan derivatives and evaluated their potential biological activities. Sokmen et al. (2014) synthesized new 1,2,4-triazole Schiff base and amine derivatives containing furan moieties, evaluating their antibacterial, antiurease, and antioxidant activities. This research highlights the therapeutic potential of such compounds in addressing various biological targets (Sokmen et al., 2014). Furthermore, Hermann et al. (2021) explored N-acylated furazan derivatives for their antiplasmodial activities, revealing significant insights into the structure-activity relationships critical for antimalarial efficacy (Hermann et al., 2021).

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows biological activity, it could be studied as a potential drug .

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(furan-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c19-15(17-6-5-12-2-1-7-21-12)16(20)18-11-3-4-13-14(10-11)23-9-8-22-13/h1-4,7,10H,5-6,8-9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNRZGLABSODCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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